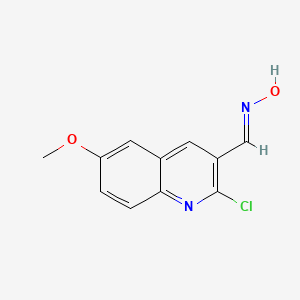
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Recent research has focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs, including the compound 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime. These compounds are of interest due to their potential applications in various fields, such as medicinal chemistry and materials science. The studies have explored the synthesis of quinoline ring systems and the reactions to construct fused or binary quinoline-core heterocyclic systems, which are crucial for the development of new pharmaceuticals and materials .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime, typically involves constructing the quinoline ring system followed by functionalization at specific positions on the ring. The literature indicates that there are multiple methods to synthesize these compounds, which may include cyclization reactions and the use of various reagents and catalysts to achieve the desired substitution patterns on the quinoline core .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime is characterized by the presence of an oxime group, which can participate in hydrogen bonding and other non-covalent interactions. This feature is particularly relevant in the formation of salts and cocrystals, where the oxime group can interact with other molecules to form specific motifs, such as R22(8)-type heterosynthons and R22(14)-type oxime-oxime homosynthons . These interactions are important for the design of materials with desired properties through non-covalent synthesis.
Chemical Reactions Analysis
The reactivity of 2-chloroquinoline derivatives has been explored in various chemical reactions. For instance, the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines with 1,2,4-triazole-5-thiol leads to the formation of fused 1,2,4-triazole heterocycles. This demonstrates the potential of 2-chloroquinoline derivatives to undergo cyclization reactions with heterocyclic thiols to form new ring systems, which could be extrapolated to the synthesis of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime are influenced by its molecular structure. The presence of the oxime group, the chloro substituent, and the methoxy group can affect the compound's boiling point, melting point, solubility, and stability. These properties are essential for the compound's applications in chemical synthesis and pharmaceutical development. The oxime group, in particular, can impact the compound's ability to form crystals and salts, which is crucial for its use in non-covalent synthesis strategies .
Applications De Recherche Scientifique
Synthesis of Antimicrobial and Analgesic Compounds
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime is a pivotal intermediate in the synthesis of various biologically active compounds. Its derivatives, such as N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide, have been synthesized and characterized for their antimicrobial activities. These compounds exhibit significant antibacterial properties and are also explored for their analgesic effects, indicating their potential in medical applications (Shaikh, 2013).
Facilitating the Synthesis of Oxime Derivatives
The compound plays a crucial role in the preparation of oxime derivatives. Research on oxime isomerization has led to the development of simple methods for creating aza-heterocycles from stereoisomers of oximes. This has significant implications in the synthesis of quinolines and other heterocyclic compounds, indicating the versatility of 2-chloro-6-methoxy-3-quinolinecarbaldehyde oxime in facilitating diverse synthetic pathways (Kitamura et al., 2003).
Application in Fluorescence Detection
This compound has been employed in developing highly sensitive and selective fluorescence detection methods. Specifically, 2-chloro-6-methoxy-3-phenyl hydrazone quinoline (Cl-MPHQ), synthesized from 2-chloro-6-methoxyquinoline-3-carboxyaldehyde (Cl-MQCA), exhibits fluorescence turn-on in the presence of persulfate ion in an aqueous ethanol solution. This application demonstrates the compound's utility in analytical chemistry for detecting specific ions with high sensitivity (Patil et al., 2018).
Corrosion Inhibition in Mild Steel
The derivatives of 2-chloro-6-methoxy-3-quinolinecarbaldehyde oxime, particularly the quinoline derivatives, have been identified as excellent corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds exhibit mixed-type inhibition behavior, enhancing the polarization resistance and reducing the double layer capacitance, which is pivotal in protecting metals against dissolution. This application underlines the compound's potential in industrial applications, particularly in protecting infrastructure and equipment (Lgaz et al., 2017).
Advancements in Heterocyclic Chemistry
The compound is at the forefront of synthetic chemistry, particularly in the synthesis of heterocyclic systems. Its reactions with various compounds lead to the construction of fused or binary quinoline-cord heterocyclic systems, underlining its versatility and significance in developing new materials and molecules with potential applications in various industries (Hamama et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(NE)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3/b13-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUJWQZDVAFKIL-AWNIVKPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

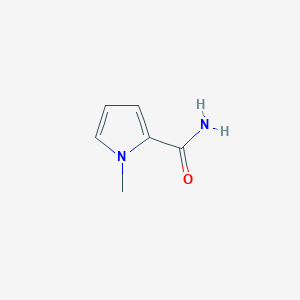

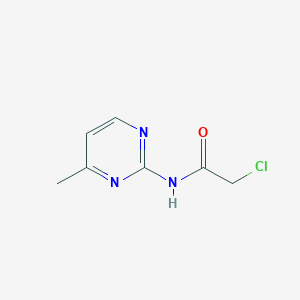

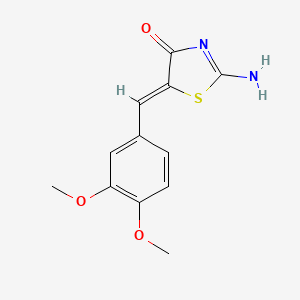
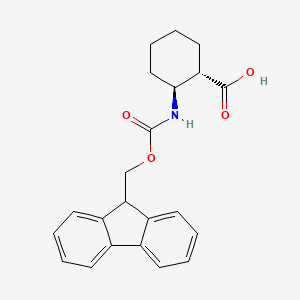
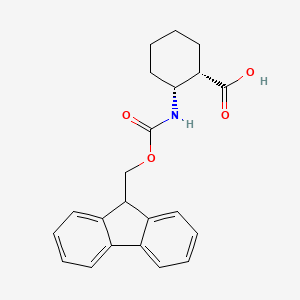
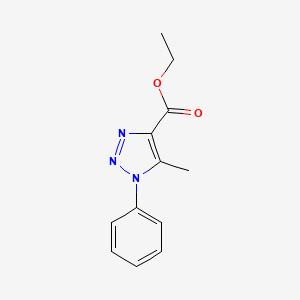
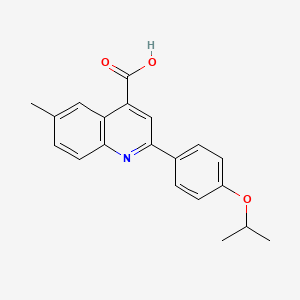
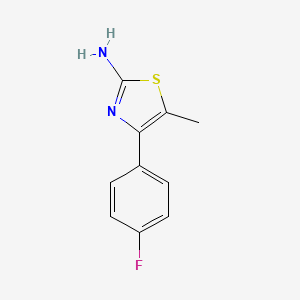
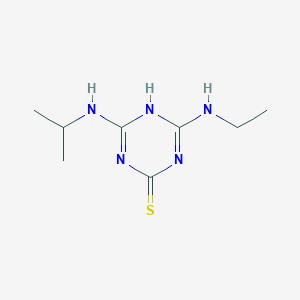
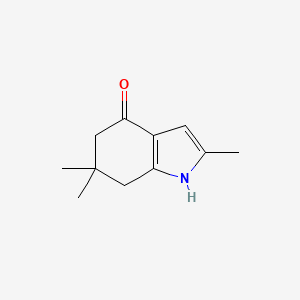
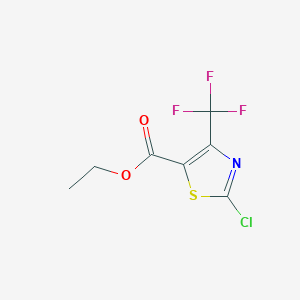
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)